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Abstract
This application note details a comprehensive methodology for the metabolomic analysis of

fungi treated with the succinate dehydrogenase inhibitor (SDHI) fungicide, Inpyrfluxam,

utilizing Capillary Electrophoresis-Mass Spectrometry (CE-MS). Inpyrfluxam is a potent

fungicide that targets the mitochondrial electron transport chain, leading to significant

disruptions in fungal metabolism. This document provides detailed protocols for fungal culture

and treatment, sample preparation, and CE-MS analysis. Furthermore, it presents quantitative

data on the metabolic alterations observed in fungi post-treatment and visualizes the affected

metabolic pathways and experimental workflow. This guide is intended for researchers,

scientists, and professionals in drug development and mycology to facilitate a deeper

understanding of the metabolic impact of SDHI fungicides.

Introduction
Inpyrfluxam is a novel fungicide that effectively controls a broad spectrum of phytopathogenic

fungi.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also

known as complex II, a key enzyme in both the citric acid (TCA) cycle and the mitochondrial

electron transport chain.[1][2][3][4] This inhibition disrupts cellular respiration and energy

production, ultimately leading to fungal cell death. Understanding the precise metabolic

consequences of Inpyrfluxam treatment is crucial for optimizing its use, managing fungicide

resistance, and developing new antifungal agents.
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Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique for

the profiling of polar and charged metabolites.[5][6] Its high separation efficiency and sensitivity

make it particularly well-suited for analyzing the small, polar molecules that constitute a

significant portion of the fungal metabolome, including organic acids, amino acids, and sugar

phosphates.[6][7] This application note describes a CE-MS-based metabolomics workflow to

investigate the metabolic perturbations in fungi induced by Inpyrfluxam. A study on

Phakopsora pachyrhizi, the causal agent of Asian soybean rust, demonstrated that

Inpyrfluxam treatment leads to a significant accumulation of succinic acid and a depletion of

other key metabolites such as malic acid, fumaric acid, and glucose-6-phosphate (G6P).[1]

These findings highlight the disruption of the TCA cycle and glycolysis.[1]

Experimental Protocols
Fungal Culture and Inpyrfluxam Treatment
This protocol is a general guideline and should be optimized for the specific fungal species

under investigation.

Materials:

Fungal isolate (e.g., Phakopsora pachyrhizi)

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)

Inpyrfluxam stock solution (dissolved in a suitable solvent like DMSO)

Sterile flasks and culture plates

Incubator with shaking capabilities

Filtration apparatus (e.g., Büchner funnel with filter paper)

Liquid nitrogen

Procedure:

Fungal Culture Initiation: Inoculate the desired fungal species into the liquid culture medium.
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Incubation: Incubate the cultures at the optimal temperature and shaking speed for the

specific fungus to achieve sufficient mycelial growth (e.g., 3 days at 25°C with 150 rpm

shaking).[8]

Fungicide Treatment: Harvest the mycelia by filtration and transfer to fresh liquid medium.

Add Inpyrfluxam to the cultures at the desired final concentration (e.g., EC50

concentration). A control group should be treated with the same volume of the solvent used

for the Inpyrfluxam stock.[8]

Incubation Post-Treatment: Incubate the treated and control cultures for a defined period

(e.g., 1 to 6 hours) under the same conditions as the initial growth phase.[1]

Harvesting and Quenching: Rapidly harvest the mycelia by filtration. Immediately quench

metabolic activity by flash-freezing the mycelia in liquid nitrogen.[8] The quenched samples

should be stored at -80°C until metabolite extraction.

Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from fungal mycelium.

Materials:

Frozen fungal mycelia

Pre-chilled extraction solvent (e.g., 50% (v/v) methanol/water at -20°C or boiling 75% (v/v)

ethanol)

Mortar and pestle, pre-chilled with liquid nitrogen

Centrifuge capable of reaching high speeds at low temperatures

Centrifuge tubes

Lyophilizer or vacuum concentrator

Procedure:
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Cell Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar and

pestle under liquid nitrogen.

Extraction: Transfer the powdered mycelia to a pre-chilled centrifuge tube containing the cold

extraction solvent. Vortex vigorously for 1 minute.

Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a specified time (e.g.,

1 hour) with occasional vortexing to enhance extraction efficiency. Alternatively, for boiling

ethanol extraction, incubate in a water bath at 75-80°C for 3-5 minutes.

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C

to pellet cell debris.

Supernatant Collection: Carefully collect the supernatant containing the extracted

metabolites into a new, clean tube.

Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

Storage: Store the dried extracts at -80°C until CE-MS analysis.

CE-MS Analysis
This is a general protocol for the analysis of polar metabolites and should be adapted based on

the specific CE-MS instrument and target metabolites.

Materials:

CE-MS system (e.g., Agilent CE-TOFMS)

Fused-silica capillary

Background electrolyte (BGE) for cationic and anionic metabolite analysis (e.g., for cations: 1

M formic acid in water; for anions: 50 mM ammonium acetate solution, pH 8.5)

Sheath liquid (e.g., 5 mM ammonium acetate in 50% methanol/water)

Rinsing solutions (e.g., 0.1 M NaOH, ultrapure water, BGE)
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Internal standards for normalization

Procedure:

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of

ultrapure water or a solvent compatible with the CE-MS system, containing internal

standards.

Capillary Conditioning: Before the first injection, and as needed, condition the capillary by

flushing sequentially with rinsing solutions.

CE Separation:

Equilibrate the capillary with the appropriate BGE.

Inject the sample using a defined pressure or voltage.

Apply the separation voltage. The polarity will depend on whether cationic or anionic

metabolites are being analyzed.

MS Detection:

Set the mass spectrometer to the appropriate ionization mode (positive for cations,

negative for anions).

Define the mass scan range to cover the expected m/z of the target metabolites.

Acquire data in either scan or targeted MS/MS mode.

Data Analysis: Process the raw data using appropriate software to identify and quantify the

metabolites based on their migration times and m/z values.

Quantitative Data Presentation
The following table summarizes the quantitative changes in key metabolites in P. pachyrhizi

following treatment with Inpyrfluxam, as determined by CE-MS analysis. The data illustrates a

dose-dependent response to the fungicide.[1]
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Metabolite Inpyrfluxam Concentration Fold Change vs. Control

Succinic Acid Low Increased

High Significantly Increased

Malic Acid Low Decreased

High Significantly Decreased

Fumaric Acid Low Decreased

High Significantly Decreased

Glucose-6-Phosphate (G6P) Low Decreased

High Significantly Decreased
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Caption: Experimental workflow for metabolome analysis of Inpyrfluxam-treated fungi.

Inpyrfluxam's Mechanism of Action
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Caption: Inpyrfluxam inhibits SDH, disrupting the TCA cycle and glycolysis.
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Discussion
The application of CE-MS for the metabolomic analysis of Inpyrfluxam-treated fungi provides

valuable insights into its mode of action. The observed accumulation of succinate is a direct

consequence of the inhibition of succinate dehydrogenase.[1] This blockage has cascading

effects on the TCA cycle, leading to the depletion of downstream metabolites such as fumarate

and malate.[1] The decrease in glucose-6-phosphate suggests a feedback inhibition or broader

disruption of central carbon metabolism, including glycolysis, as the cell's energy-producing

pathways are compromised.[1]

The detailed protocols provided herein offer a robust framework for conducting similar

metabolomic studies. Researchers can adapt these methods to investigate other fungicides,

different fungal species, or to explore the development of fungicide resistance. The use of

metabolomics is a powerful approach to link the molecular mechanism of a drug to its

physiological consequences, accelerating the development of more effective and sustainable

disease control strategies.

Conclusion
This application note has outlined a comprehensive approach for the metabolome analysis of

fungi treated with Inpyrfluxam using CE-MS. The provided protocols for fungal culture,

treatment, and metabolite analysis, along with the quantitative data and pathway visualizations,

serve as a valuable resource for the scientific community. This methodology facilitates a deeper

understanding of the metabolic impact of SDHI fungicides and can be broadly applied to

research in mycology, plant pathology, and fungicide development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34958718/
https://pubmed.ncbi.nlm.nih.gov/34958718/
https://pubmed.ncbi.nlm.nih.gov/37778286/
https://pubmed.ncbi.nlm.nih.gov/37778286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7891659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7891659/
https://books.rsc.org/books/edited-volume/734/chapter/451262/CE-MS-Workflows-for-Metabolomics-A-Focus-on-Sample
https://pubmed.ncbi.nlm.nih.gov/22183658/
https://www.benchchem.com/pdf/Comparative_Transcriptomic_Analysis_of_Fungi_Under_Succinate_Dehydrogenase_Inhibitor_SDHI_Fungicide_Treatment_A_Case_Study_with_Benzovindiflupyr_and_Boscalid.pdf
https://www.benchchem.com/product/b6594776#metabolome-analysis-of-fungi-treated-with-inpyrfluxam-using-ce-ms
https://www.benchchem.com/product/b6594776#metabolome-analysis-of-fungi-treated-with-inpyrfluxam-using-ce-ms
https://www.benchchem.com/product/b6594776#metabolome-analysis-of-fungi-treated-with-inpyrfluxam-using-ce-ms
https://www.benchchem.com/product/b6594776#metabolome-analysis-of-fungi-treated-with-inpyrfluxam-using-ce-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6594776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

